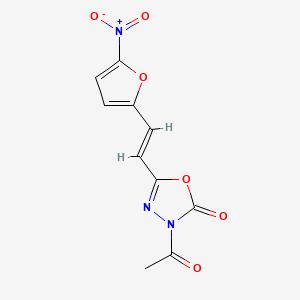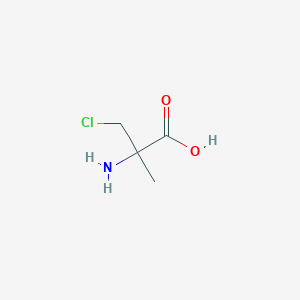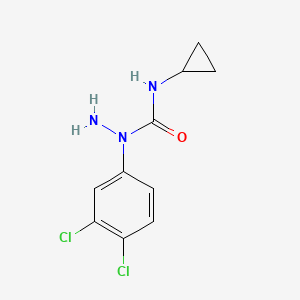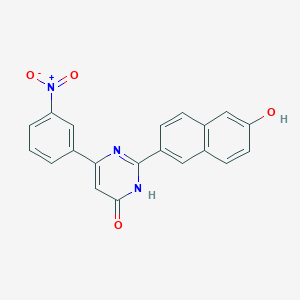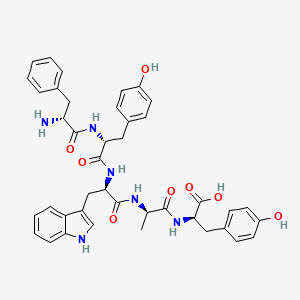
D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid is a complex organic molecule with a diverse range of potential applications. This compound features multiple functional groups, including indole, amino, hydroxybenzyl, and phenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the amino and hydroxybenzyl groups through a series of condensation and substitution reactions. The final steps often involve the formation of the tetraoxo and tetraazapentadecan structures under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl groups can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl groups would yield quinones, while reduction of the indole ring could produce various reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure could impart unique properties to materials or enhance the efficiency of catalytic processes.
Wirkmechanismus
The mechanism of action of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid involves its interaction with specific molecular targets. The indole group can interact with various receptors or enzymes, while the amino and hydroxybenzyl groups may form hydrogen bonds or participate in other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Cephalexin: A beta-lactam antibiotic with a similar complex structure.
Uniqueness
What sets (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid apart is its combination of multiple functional groups within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a highly versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
644997-46-6 |
|---|---|
Molekularformel |
C41H44N6O8 |
Molekulargewicht |
748.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H44N6O8/c1-24(37(50)47-36(41(54)55)21-27-13-17-30(49)18-14-27)44-39(52)35(22-28-23-43-33-10-6-5-9-31(28)33)46-40(53)34(20-26-11-15-29(48)16-12-26)45-38(51)32(42)19-25-7-3-2-4-8-25/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,52)(H,45,51)(H,46,53)(H,47,50)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
JCNYVGCRRYQWKO-KNOVESFFSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



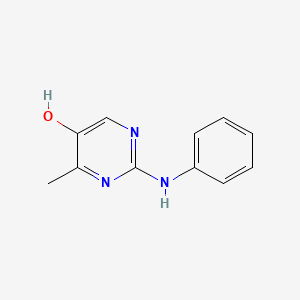
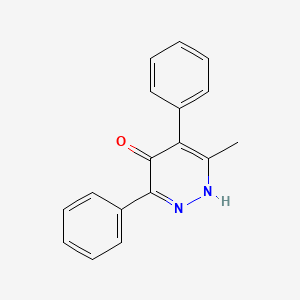
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
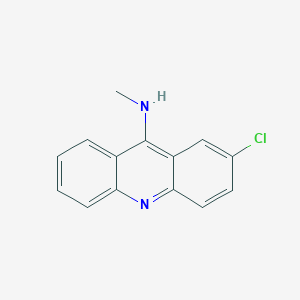
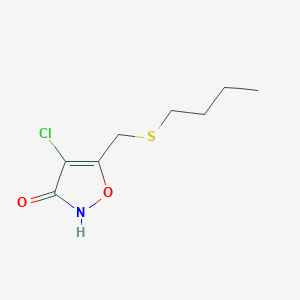

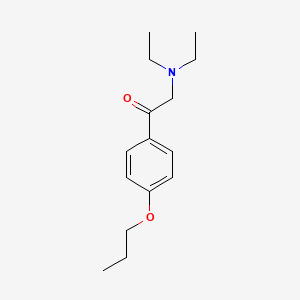
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
